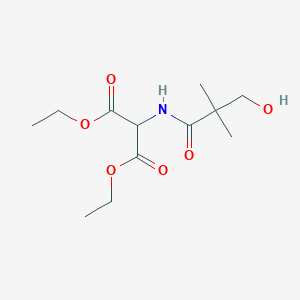
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is an organozinc compound that features a benzyl group substituted with a trifluoromethyl group at the para position, coordinated to a zinc(II) ion and chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzyl derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology and Medicine
The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of biologically active molecules.
Industry
In the materials science industry, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-methylbenzyl)zinc(II) chloride
- (4-chlorobenzyl)zinc(II) chloride
- (4-fluorobenzyl)zinc(II) chloride
Uniqueness
Compared to similar compounds, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances the compound’s chemical and physical properties. The trifluoromethyl group increases the lipophilicity, metabolic stability, and overall reactivity of the compound, making it more versatile and valuable in various applications.
Eigenschaften
Molekularformel |
C8H6ClF3Zn |
|---|---|
Molekulargewicht |
260.0 g/mol |
IUPAC-Name |
zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B8395955.png)
![5-(5-Amino-3-phenylamino-[1,2,4]triazol-1-yl)-2-methoxy-benzonitrile](/img/structure/B8395958.png)


![6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8395987.png)






![N-(2,6-dimethylphenyl)-2-{4-[2-(2 chlorophenoxy)acetyl]piperazinyl}acetamide](/img/structure/B8396034.png)


